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molecular formula C6H14N2O2 B8717934 N-(2-ethylaminoethyl)glycine

N-(2-ethylaminoethyl)glycine

Cat. No. B8717934
M. Wt: 146.19 g/mol
InChI Key: JDWFOZUHNUPCKO-UHFFFAOYSA-N
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Patent
US04942226

Procedure details

A solution of glyoxylic acid hydrate (9.2 g, 0.10 mol) and N-ethylethylenediamine (8.82 g, 0.10 mol) in ethanol (150 ml) was hydrogenated in a Paar apparatus at 20°-25° and an initial pressure of 51 psi with 5% Pd on carbon (2.0 g) as catalyst. After 18 hours, hydrogen uptake was complete. Catalyst was removed by filtration through a pad of diatomaceous earth and the filtrate concentrated to give N-(2-ethylaminoethyl)glycine.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
8.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=[O:5])[CH:3]=O.[CH2:7]([NH:9][CH2:10][CH2:11][NH2:12])[CH3:8].[H][H]>C(O)C.[Pd]>[CH2:7]([NH:9][CH2:10][CH2:11][NH:12][CH2:3][C:2]([OH:6])=[O:5])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Step Two
Name
Quantity
8.82 g
Type
reactant
Smiles
C(C)NCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in a Paar apparatus at 20°-25°
CUSTOM
Type
CUSTOM
Details
Catalyst was removed by filtration through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)NCCNCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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